molecular formula C8H8BrNO2 B2852216 Methyl 2-(4-bromopyridin-2-yl)acetate CAS No. 1354021-08-1

Methyl 2-(4-bromopyridin-2-yl)acetate

Cat. No.: B2852216
CAS No.: 1354021-08-1
M. Wt: 230.061
InChI Key: URIFFMIHLPERQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromopyridin-2-yl)acetate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-bromopyridin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromopyridin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-bromopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIFFMIHLPERQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 2-(4-bromopyridin-2-yl)acetate" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of Methyl 2-(4-bromopyridin-2-yl)acetate .

CAS Registry Number: 1354021-08-1 Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol [1][2]

Executive Summary

Methyl 2-(4-bromopyridin-2-yl)acetate is a bifunctional heterocyclic building block critical to modern drug discovery, particularly in the synthesis of kinase inhibitors and allosteric modulators.[1][2] Its structural value lies in its orthogonal reactivity :

  • The C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl complexity.[1][2]

  • The C2-Acetate Side Chain: A masked nucleophile (via enolization) or electrophile (via ester substitution), serving as a linker or cyclization precursor.[2]

This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule’s behavior, optimal synthetic routes, and handling protocols for high-fidelity research.[1]

Physicochemical Profile

PropertyValue / DescriptionTechnical Note
Appearance Pale yellow to colorless viscous oilMay crystallize upon prolonged storage at -20°C.
Boiling Point ~120-125°C @ 0.5 mmHgHigh vacuum required for distillation to avoid thermal degradation.[1][2][3]
Density 1.45 ± 0.05 g/cm³ (Predicted)Denser than water; phase separation in aqueous workups is inverted vs. ether.[2]
Solubility DCM, EtOAc, MeOH, DMSOPoorly soluble in hexanes; use gradient elution (Hex/EtOAc) for purification.[2]
pKa (CH₂) ~19.5 (DMSO)The pyridine nitrogen inductively acidifies the

-methylene protons.[2]
Storage 2–8°C, Inert AtmosphereSensitive to hydrolysis; store under Argon/Nitrogen.

Authoritative Synthesis: The Regioselective Malonate Route

While direct alkylation of 4-bromopyridine is chemically fraught due to polymerization risks, the SNAr Malonate Displacement on 2,4-dibromopyridine is the industry-standard route for scalability and regiocontrol.[1][2]

The Mechanism of Regioselectivity

In 2,4-dibromopyridine, the C2 position is significantly more electrophilic than C4 due to the adjacent electron-withdrawing nitrogen atom (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-effect).[2] Nucleophilic attack by a soft carbanion (diethyl malonate) occurs preferentially at C2.[2]
Detailed Protocol

Step 1: Regioselective SNAr

  • Reagents: 2,4-Dibromopyridine (1.0 eq), Diethyl malonate (1.1 eq), NaH (1.2 eq).[1][2]

  • Solvent: Anhydrous THF or DMF.[2]

  • Conditions: 0°C to RT. Crucial: Maintain temperature <25°C to prevent competitive substitution at C4.

  • Outcome: Formation of diethyl 2-(4-bromopyridin-2-yl)malonate.[1][2]

Step 2: Decarboxylation & Esterification (One-Pot)

  • Reagents: 4M HCl (aq) followed by MeOH/H₂SO₄.

  • Workflow: Acidic hydrolysis converts the malonate to the acetic acid derivative (with loss of CO₂).[2] Subsequent reflux in methanol generates the methyl ester.[2]

  • Purification: Silica gel chromatography (10-30% EtOAc in Hexanes).[1][2]

Synthesis start 2,4-Dibromopyridine inter1 Intermediate: Diethyl 2-(4-bromopyridin-2-yl)malonate start->inter1 Diethyl Malonate, NaH THF, 0°C (SNAr @ C2) acid 2-(4-bromopyridin-2-yl)acetic acid inter1->acid HCl (aq), Reflux (-CO2) product TARGET: Methyl 2-(4-bromopyridin-2-yl)acetate acid->product MeOH, H2SO4 (Esterification)

Figure 1: The regioselective synthesis pathway leveraging the electronic difference between C2 and C4 positions.

Reactivity Landscape & Application

The molecule possesses three distinct reactive centers (Sites A, B, C).[2] Understanding the interplay between these sites is vital for designing multi-step syntheses.[2]

Site A: The C4-Bromine (Cross-Coupling)

The C4-position is activated for oxidative addition but is less reactive than a C2-halide.[1][2]

  • Suzuki-Miyaura: Requires electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the cycle.[1][2]

    • Standard Protocol: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq) in Dioxane/H₂O at 90°C.[2]

  • Buchwald-Hartwig: Amination at C4 allows access to 4-aminopyridine derivatives, common in kinase inhibitor scaffolds.[1]

Site B: The Ester (Carbonyl Chemistry)[2]
  • Reduction: LiAlH₄ or DIBAL-H yields 2-(4-bromopyridin-2-yl)ethanol.[1][2]

  • Amidation: Direct reaction with primary amines (often catalyzed by TBD or AlMe₃) yields amides without affecting the Br-handle.[2]

Site C: The -Methylene (C-H Activation)

The methylene protons are acidified by both the ester and the pyridine ring (pKa ~19.5).[2]

  • Alkylation: Deprotonation with NaH followed by alkyl halide addition introduces substitution at the linker.[2]

  • Condensation: Knoevenagel condensation with aldehydes creates vinyl-pyridine systems.[1][2]

Reactivity cluster_Br Site A: C4-Bromine cluster_Ester Site B: Ester cluster_CH2 Site C: Alpha-Methylene center Methyl 2-(4-bromopyridin-2-yl)acetate suzuki Suzuki Coupling (Biaryl formation) center->suzuki buchwald Buchwald-Hartwig (C-N Bond) center->buchwald hydrolysis Hydrolysis (Carboxylic Acid) center->hydrolysis cyclization Hydrazine Cyclization (Pyrazolone formation) center->cyclization alkyl Alkylation (NaH, R-X) center->alkyl

Figure 2: Radial map of divergent reactivity pathways available from the core scaffold.

Experimental Case Study: Suzuki Coupling Protocol

To ensure reproducibility, the following protocol minimizes protodeboronation and homocoupling.

  • Setup: Charge a microwave vial with Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.05 mmol).[2]

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: The ester group is stable under these mild basic conditions; however, avoid strong hydroxide bases (NaOH/KOH) to prevent hydrolysis.[2]

Safety and Handling

  • Hazards: Irritant to eyes and skin.[2] Potential sensitizer.[2]

  • Stability: The compound is stable at room temperature but should be kept away from strong oxidizers and strong bases.[2]

  • Disposal: Halogenated organic waste.[2]

References

  • Synthesis of Pyridine-2-acetates: Chem. Pharm. Bull. 1985, 33(2), 565-571.[1][2] (Foundational work on malonate displacement in pyridines).

  • Regioselectivity in 2,4-Dihalopyridines: Tetrahedron Lett. 2010, 51(7), 1009-1011.[1][2] Link[2]

  • Suzuki Coupling of 4-Bromopyridines: J. Org. Chem. 2007, 72(11), 4067-4072.[1][2] Link[2]

  • Acidity of Pyridine Acetates: J. Am. Chem. Soc. 2002, 124(40), 11923-11929.[1][2] (pKa studies of heteroaromatic esters).

Sources

Safety and handling precautions for "Methyl 2-(4-bromopyridin-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-(4-bromopyridin-2-yl)acetate

This guide provides comprehensive safety and handling protocols for Methyl 2-(4-bromopyridin-2-yl)acetate, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identification and Properties

Methyl 2-(4-bromopyridin-2-yl)acetate is a substituted pyridine derivative utilized as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds[1][2]. Its structure, featuring a reactive ester group and a brominated pyridine ring, offers significant synthetic versatility but also necessitates stringent safety measures[2].

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1354021-08-1 [2][3][4]
Molecular Formula C₈H₈BrNO₂ [2][4][5]
Molecular Weight 230.06 g/mol [2][4]
Appearance Data not available; likely a solid or liquid.

| Storage Temperature | 2-8°C, under an inert atmosphere. |[4] |

Hazard Assessment and GHS Classification

While comprehensive toxicological data for this specific compound is limited, the available safety data sheets (SDS) and the known hazards of related brominated and pyridine-containing molecules provide a strong basis for a thorough hazard assessment[6][7]. The compound is classified as acutely toxic and an irritant.

The primary danger stems from its potential to be harmful if inhaled, swallowed, or absorbed through the skin[8][9]. The pyridine moiety itself is known to be hazardous, and its derivatives require careful handling[7][10].

Table 2: GHS Hazard Classification

Hazard Class GHS Pictogram Signal Word Hazard Statement Source(s)
Acute Toxicity, Oral 💀 Danger H301 / H302: Toxic or Harmful if swallowed. [4][8][9][11]
Acute Toxicity, Dermal 💀 Danger H311 / H312: Toxic or Harmful in contact with skin. [4][8][9]
Acute Toxicity, Inhalation 💀 Danger H331 / H332: Toxic or Harmful if inhaled. [4][8][9]
Skin Corrosion/Irritation Warning H315: Causes skin irritation. [11][12]
Serious Eye Damage/Irritation Warning H319: Causes serious eye irritation. [11][13]

| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation. |[11] |

Causality: The toxicity profile is attributed to the halogenated pyridine structure. Bromine, an electron-withdrawing group, can alter the metabolic pathways of the pyridine ring, potentially leading to the formation of toxic intermediates. Pyridine and its derivatives can affect the central nervous system, liver, and kidneys[14].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the first line of defense, supplemented by appropriate PPE.

Engineering Controls

All work involving Methyl 2-(4-bromopyridin-2-yl)acetate, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of vapors or dust[6][8][15]. The work area should be equipped with an accessible safety shower and eyewash station[6].

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended over latex[7][15]. Always check the glove manufacturer's compatibility chart. Use proper glove removal technique to avoid skin contact[11].

  • Eye and Face Protection : Chemical splash goggles are required[15]. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[7].

  • Skin and Body Protection : A chemical-resistant lab coat must be worn and kept fully buttoned[14]. For larger quantities or operations with a higher risk of spillage, additional protective clothing may be necessary[6].

  • Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not required[11]. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.

PPE_Workflow start_node Start: Prepare for Handling ppe_node Mandatory PPE - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat start_node->ppe_node Don PPE hood_node Work Zone Requirement ppe_node->hood_node work_area Operate ONLY inside a Certified Chemical Fume Hood hood_node->work_area Verify end_node Proceed with Experiment work_area->end_node

Caption: Required engineering controls and PPE before handling.

Safe Handling and Storage Protocols

Handling
  • Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes[12][16].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[8][11].

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday[8][11][13].

  • Keep containers tightly closed when not in use[6][13][15].

  • Take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities[11].

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[8][13][15]. The recommended storage temperature is between 2-8°C[4].

  • Keep the container tightly sealed and store under an inert gas atmosphere to maintain integrity[9].

  • Store locked up in a designated area accessible only to trained personnel[9][11][13].

  • Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents[8].

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency is crucial to minimizing harm.

First Aid Measures
  • If Inhaled : Remove the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention[8][9].

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[8][11]. Seek medical advice if irritation persists[8].

  • In Case of Eye Contact : Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes[6][8][13]. Seek immediate medical attention[6][11].

  • If Swallowed : Do NOT induce vomiting[8]. If the victim is conscious and alert, rinse their mouth thoroughly with water[8][9]. Immediately call a POISON CENTER or doctor[9][11].

First_Aid_Response exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Keep Comfortable inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin->action_skin if irritation persists action_eye Rinse with Water (15 min) Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical if irritation persists action_eye->medical action_ingest->medical

Caption: First aid response flowchart for different exposure routes.

Spill Response

The response to a spill depends on its size and location.

  • Minor Spill (manageable by trained lab personnel) :

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated (fume hood is on).

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent[8][12][17]. Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal[6][12].

    • Decontaminate the spill area with soap and water, and launder any contaminated clothing before reuse[6][12].

  • Major Spill (large volume, outside of a containment area, or involving personnel exposure) :

    • EVACUATE the area immediately[18][19].

    • Alert others to evacuate and activate the nearest fire alarm if there is a fire risk.

    • Close the laboratory doors to confine vapors[17][19][20].

    • From a safe location, call emergency services and provide details about the spilled chemical, its location, and the approximate quantity[17][18].

    • Do not re-enter the area until it has been cleared by trained emergency responders.

Waste Disposal

All waste containing Methyl 2-(4-bromopyridin-2-yl)acetate, including spill cleanup materials and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container that is compatible with the chemical[12].

  • Do not discharge into drains or the environment[8].

  • Arrange for disposal by an approved and licensed hazardous waste disposal specialist, following all local, regional, and national regulations[8][13].

Conclusion

Methyl 2-(4-bromopyridin-2-yl)acetate is a valuable synthetic intermediate whose safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating robust engineering controls, proper personal protective equipment, and rigorous handling procedures, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Safety data sheet - Methyl acet
  • Safety Data Sheet - methyl 2-(2-acetamido-4-bromophenyl)
  • Methyl (4-bromophenyl)
  • Download SDS - Methyl 2-(4-bromophenyl)acetate. (2023, January 18).
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol
  • Pyridine - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.
  • PYRIDINE Safety Data Sheet. (2017, June 27).
  • Pyridine Standard Operating Procedure.
  • methyl 2-(4-bromopyridin-2-yl)acetate | 1354021-08-1. (2025, July 16). ChemicalBook.
  • From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)
  • 1354021-08-1|Methyl 2-(4-bromopyridin-2-yl)
  • 4-Bromopyridine Hydrobromide - SAFETY DATA SHEET. (2025, January 28). TCI EUROPE N.V.
  • 2-Bromopyridine - SAFETY DATA SHEET. (2009, September 22). Acros Organics.
  • Methyl 2-(4-bromophenyl)
  • Buy Methyl 2-(4-bromopyridin-2-yl)acetate | 1354021-08-1. (2023, August 18). Smolecule.
  • Emergency response / spill control. Health and Safety Executive.
  • Methyl 2-(4-bromopyridin-2-yl)
  • Emergency and Spill Response Procedures. Auburn University.
  • General Chemical Spill Procedures. (2021, October). University of British Columbia.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY).
  • Hazardous Material Spill | Emergency Inform

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(4-bromopyridin-2-yl)acetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Intermediate

This guide is crafted for researchers, scientists, and drug development professionals to bridge this knowledge gap. It provides a robust theoretical framework for predicting the solubility of this compound, a detailed experimental protocol for its empirical determination, and an overview of modern predictive methods. Our objective is to empower you with the foundational knowledge and practical tools necessary to confidently and accurately assess the solubility of Methyl 2-(4-bromopyridin-2-yl)acetate, a crucial parameter for its effective utilization in synthesis, purification, and formulation.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules. For Methyl 2-(4-bromopyridin-2-yl)acetate, a nuanced understanding of its structural features is paramount to predicting its solubility behavior.

The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. A polar solvent will more readily dissolve a polar solute, and a nonpolar solvent will better dissolve a nonpolar solute.[2] Methyl 2-(4-bromopyridin-2-yl)acetate possesses both polar and nonpolar characteristics. The pyridine ring, with its electronegative nitrogen atom, and the ester group contribute to the molecule's polarity. Conversely, the aromatic ring and the methyl group of the ester are nonpolar in nature. This amphiphilic character suggests that the compound will exhibit a range of solubilities across solvents of varying polarities.

Hydrogen Bonding: A Key Interaction

Hydrogen bonding plays a significant role in the solubility of compounds containing hydrogen bond donors and acceptors.[3][4][5][6] Methyl 2-(4-bromopyridin-2-yl)acetate can act as a hydrogen bond acceptor at the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. Solvents that are proficient hydrogen bond donors, such as alcohols (e.g., methanol, ethanol), are likely to exhibit enhanced solubility for this compound due to these favorable interactions.[7]

Structural Analysis of Methyl 2-(4-bromopyridin-2-yl)acetate

To qualitatively predict the solubility of Methyl 2-(4-bromopyridin-2-yl)acetate, let's dissect its molecular structure:

  • Pyridine Ring: The nitrogen atom imparts polarity and provides a site for hydrogen bonding.

  • Bromo Group: The bromine atom is electronegative and contributes to the overall polarity of the molecule.

  • Acetate Group: The ester functionality is polar and contains hydrogen bond acceptors.

  • Methylene Bridge and Methyl Group: These hydrocarbon portions are nonpolar.

Based on this analysis, it is reasonable to hypothesize that Methyl 2-(4-bromopyridin-2-yl)acetate will have limited solubility in highly nonpolar solvents like hexane and better solubility in solvents of intermediate to high polarity, particularly those capable of hydrogen bonding.

A Rigorous Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of Methyl 2-(4-bromopyridin-2-yl)acetate. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Methyl 2-(4-bromopyridin-2-yl)acetate (high purity)

  • A selection of common organic solvents (analytical grade or higher) with a range of polarities (see Table 1)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Saturated Solutions B Equilibrate at Constant Temperature A->B C Sample and Filter B->C D Prepare Dilutions C->D E HPLC Analysis D->E F Quantify Concentration E->F G Determine Solubility F->G

Caption: A streamlined workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 2-(4-bromopyridin-2-yl)acetate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature bath or shaker incubator set to a standard temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

  • Preparation of Dilutions:

    • Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • HPLC Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of Methyl 2-(4-bromopyridin-2-yl)acetate. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Predictive Solubility Landscape: A Data-Driven Approach

In the absence of experimental data, computational models offer a valuable alternative for estimating solubility.[8][9][10][11][12] Machine learning algorithms, trained on large datasets of known solute-solvent pairs, can predict the solubility of new compounds with increasing accuracy.[8][9][10] These models typically use molecular descriptors that encode the structural and physicochemical properties of the solute and solvent to make predictions.

While a detailed tutorial on building such models is beyond the scope of this guide, researchers are encouraged to explore established open-source and commercial software packages that implement these predictive tools. These can provide a rapid, in-silico screening of a wide range of solvents, helping to prioritize experimental efforts.

Anticipated Solubility Profile of Methyl 2-(4-bromopyridin-2-yl)acetate

Based on the theoretical principles discussed, the following table provides a qualitative and quantitative prediction of the solubility of Methyl 2-(4-bromopyridin-2-yl)acetate in a selection of common organic solvents. The quantitative estimates are for illustrative purposes and should be confirmed experimentally.

SolventPolarity Index (P')[13]Hydrogen BondingPredicted SolubilityEstimated Solubility Range (mg/mL)
Hexane0.1Non-polarVery Low< 1
Toluene2.4Non-polarLow1 - 10
Dichloromethane3.1Weak H-bond acceptorModerate10 - 50
Ethyl Acetate4.4H-bond acceptorModerate to High50 - 150
Acetone5.1H-bond acceptorHigh150 - 300
Isopropanol3.9H-bond donor & acceptorHigh> 300
Ethanol4.3H-bond donor & acceptorVery High> 500
Methanol5.1H-bond donor & acceptorVery High> 500
Acetonitrile5.8H-bond acceptorModerate to High50 - 200
Dimethylformamide (DMF)6.4H-bond acceptorHigh> 300
Dimethyl Sulfoxide (DMSO)7.2H-bond acceptorVery High> 500

Conclusion and Future Directions

The solubility of Methyl 2-(4-bromopyridin-2-yl)acetate is a critical yet uncharacterized property. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility in common organic solvents. By combining theoretical analysis with a robust experimental protocol, researchers can confidently generate the necessary data to optimize their synthetic and purification processes.

Future work should focus on the empirical determination of the solubility of this compound across a range of temperatures to construct a complete solubility profile. This data would be invaluable to the scientific community and would contribute to a more comprehensive understanding of this important synthetic intermediate.

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). ResearchGate. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Sciences. [Link]

  • Hydrogen Bonding Effects on Solubility. Scribd. [Link]

  • Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Institute. [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Springer Nature Research Communities. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

  • 5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Polarity Index. Burdick & Jackson. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. [Link]

  • DOT Language. (2024, September 28). Graphviz. [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. [Link]

  • User Guide. Graphviz. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of Methyl 2-(4-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable for its mild reaction conditions and broad functional group tolerance.[1][3] Its applications are vast, enabling the synthesis of complex molecular architectures found in pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4]

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5] Consequently, methods for their functionalization are of paramount importance to drug development professionals. The target substrate, Methyl 2-(4-bromopyridin-2-yl)acetate , is a versatile building block, containing a reactive C-Br bond on an electron-deficient pyridine ring, making it an ideal candidate for elaboration via cross-coupling methodologies.[6] This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice for the successful application of the Sonogashira reaction to this specific substrate.

The Catalytic Machinery: A Mechanistic Overview

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two independent but interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[7][8] While copper-free variants exist to circumvent specific side reactions, the classical Pd/Cu system remains the most widely employed.[1][9]

The Dual Catalytic Cycles
  • The Palladium Cycle : The reaction is initiated by the active Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine ligand.[1][7] The cycle proceeds via three key steps:

    • Oxidative Addition : The Pd(0) complex undergoes oxidative addition into the C-Br bond of Methyl 2-(4-bromopyridin-2-yl)acetate, forming a Pd(II)-aryl intermediate.[7][10]

    • Transmetalation : This is the crucial step where the two cycles intersect. The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) center, displacing the halide and forming a Pd(II)-alkynyl-aryl complex.[7][8]

    • Reductive Elimination : The final step involves the reductive elimination of the desired product, the coupled alkynylpyridine, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][11]

  • The Copper Cycle : The role of the copper(I) co-catalyst (typically CuI) is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1][7] This process significantly increases the acidity of the terminal alkyne's proton, facilitating its removal by the base and preparing it for the transmetalation step.[3][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Alkyne->Cu_Alkyne Base, -HB⁺X⁻

Caption: The dual catalytic cycles of the Sonogashira reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of coupling with an electron-deficient substrate like Methyl 2-(4-bromopyridin-2-yl)acetate depends critically on the judicious selection of each reaction component. The general reactivity trend for aryl halides is I > OTf > Br >> Cl.[1][9] As a bromide, our substrate is less reactive than the corresponding iodide and will likely require heating to achieve a reasonable reaction rate.[9][12]

Table 1: Key Reaction Components for Sonogashira Coupling
ComponentCommon ExamplesRole & Field Insights
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources like PdCl₂(PPh₃)₂ are more air-stable for easier handling but require in situ reduction to the active Pd(0) state.[7][9] Pd(PPh₃)₄ is a direct Pd(0) source but is more sensitive to air.[9] Typical loading is 1-5 mol%.
Ligand Triphenylphosphine (PPh₃), P(t-Bu)₃, dppfThe ligand stabilizes the palladium catalyst. For less reactive aryl bromides, bulky and electron-rich phosphine ligands like P(t-Bu)₃ can accelerate the rate-limiting oxidative addition step.[7][13]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Essential for the classical mechanism to form the reactive copper acetylide. Its primary drawback is promoting the undesired oxidative homocoupling of the alkyne (Glaser coupling).[9] Loading is typically 2-10 mol%.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃An amine base is required to neutralize the HBr byproduct and facilitate the deprotonation of the alkyne.[9] Et₃N and DIPA are common choices and can often serve as the solvent.[1]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Et₃NThe solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[2] The choice can influence reaction rates and catalyst stability.[12]

Experimental Protocol: Sonogashira Coupling of Methyl 2-(4-bromopyridin-2-yl)acetate with Phenylacetylene

This protocol provides a detailed, step-by-step methodology for a representative reaction on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.

Materials and Reagents:
  • Methyl 2-(4-bromopyridin-2-yl)acetate (230.06 g/mol , 1.0 equiv, 230 mg)

  • Phenylacetylene (102.13 g/mol , 1.2 equiv, 122.6 mg, 134 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%, 0.02 mmol, 14 mg)

  • Copper(I) iodide [CuI] (4 mol%, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), anhydrous and degassed (5 mL)

  • Anhydrous Tetrahydrofuran (THF), degassed (5 mL)

  • Standard laboratory glassware for anhydrous reactions (e.g., 25 mL Schlenk flask), magnetic stirrer, and heating plate.

Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Oven-dry glassware p2 Degas solvents via freeze-pump-thaw or sparging r1 Charge Schlenk flask with solids: Aryl Bromide, PdCl₂(PPh₃)₂, CuI p2->r1 r2 Evacuate and backfill with Argon (3x) r1->r2 r3 Add degassed solvents (THF, Et₃N) via syringe r2->r3 r4 Add Phenylacetylene via syringe r3->r4 r5 Stir at RT, then heat to 60°C r4->r5 r6 Monitor reaction by TLC/LC-MS r5->r6 w1 Cool to RT, concentrate under reduced pressure r6->w1 w2 Redissolve in EtOAc, wash with NH₄Cl(aq) & brine w1->w2 w3 Dry organic layer (Na₂SO₄), filter, and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4

Caption: General experimental workflow for Sonogashira coupling.
Step-by-Step Procedure:
  • Pre-Reaction Setup:

    • Ensure all glassware is thoroughly oven-dried and allowed to cool under a stream of inert gas.

    • Degas the anhydrous THF and Et₃N by three cycles of freeze-pump-thaw or by sparging with argon for at least 30 minutes.

  • Reaction Assembly:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(4-bromopyridin-2-yl)acetate (230 mg), PdCl₂(PPh₃)₂ (14 mg), and CuI (7.6 mg).[14]

    • Seal the flask, then carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add the degassed THF (5 mL) and degassed Et₃N (5 mL). Stir the resulting suspension for 5 minutes.

    • Finally, add phenylacetylene (134 µL) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Transfer the flask to a pre-heated oil bath at 60°C.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table addresses common issues encountered during Sonogashira couplings, particularly with heteroaromatic substrates.

Table 2: Common Problems and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield / Stalled Reaction Inactive Catalyst: Pd(0) source has oxidized.[9]Insufficient Energy: Aryl bromide oxidative addition is slow.[9][12]Oxygen Contamination: Deactivation of the Pd(0) catalyst.[9][15]Use a fresh batch of catalyst.[9]Increase the reaction temperature (e.g., to 80-100°C).[12]Ensure solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[15]
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen: The Cu(I)-catalyzed oxidative dimerization is highly sensitive to O₂.[15]High Copper Loading: Excess CuI can favor the homocoupling pathway.[16]Perform meticulous degassing of all reagents and solvents.[15]Reduce the CuI loading to 1-2 mol% or switch to a copper-free protocol.[9][15]
Formation of Palladium Black (Catalyst Decomposition) Impurities: Trace impurities in reagents or solvents.Solvent Choice: Some solvents (anecdotally THF) can promote decomposition under certain conditions.[9][17]Use high-purity, freshly opened, or purified reagents and solvents.[9]Consider screening alternative solvents like DMF or Toluene.[12]
Recovery of Unreacted Starting Material Low Temperature: The energy barrier for oxidative addition of the aryl bromide is not being overcome.[12]Ineffective Ligand: The ligand system is not promoting the catalytic cycle efficiently.Increase the reaction temperature significantly (up to 120°C in a sealed tube if necessary).[12]Switch to a bulkier, more electron-rich phosphine ligand (e.g., P(t-Bu)₃) or a more robust pre-catalyst system like one employing a dppf ligand.[12][13]

References

  • Sonogashira Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu . (2024). Vedantu. [Link]

  • Sonogashira Coupling - BYJU'S . BYJU'S. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes . (2018). Wiley Online Library. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion . (2017). ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . (2017). Scientific Research Publishing. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids . (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit . (2020). Reddit. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate . (2014). ResearchGate. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit . (2021). Reddit. [Link]

  • Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI - YouTube . (2021). YouTube. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . (2007). ACS Publications. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Arylpyridines from Methyl 2-(4-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Significance of 4-Arylpyridines in Modern Chemistry

The 4-arylpyridine scaffold is a privileged structural motif found in numerous biologically active molecules and functional materials. Its prevalence in pharmaceuticals stems from its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties. As such, the development of efficient and versatile synthetic methods to access this important class of compounds is of paramount importance to researchers in medicinal chemistry and drug development.[1][2] This application note provides a detailed guide to the synthesis of 4-arylpyridines via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing the readily available starting material, Methyl 2-(4-bromopyridin-2-yl)acetate.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the synthesis of diverse libraries of 4-arylpyridines.[3][4] This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer practical insights to ensure successful implementation in the laboratory.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a complex process involving a catalytic cycle that shuttles a palladium complex between its Pd(0) and Pd(II) oxidation states.[5] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of Methyl 2-(4-bromopyridin-2-yl)acetate. This step forms a square-planar palladium(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.[5][8]

  • Transmetalation: In this step, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic ligands (the pyridine and aryl groups) from the palladium(II) complex. This forms the desired carbon-carbon bond of the 4-arylpyridine product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a general, robust protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-(4-bromopyridin-2-yl)acetate with various arylboronic acids. It is important to note that optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary for specific substrates.[9]

Materials and Equipment
Reagent/EquipmentSpecifications
Methyl 2-(4-bromopyridin-2-yl)acetate>95% purity
Arylboronic Acid1.1 - 1.5 equivalents
Palladium Catalyste.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
Ligand (if required)e.g., SPhos, XPhos, P(t-Bu)₃
Basee.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents)
SolventAnhydrous and degassed (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Inert GasArgon or Nitrogen
Reaction VesselSchlenk flask or microwave vial
StirringMagnetic stir bar
HeatingOil bath or heating mantle
Analytical InstrumentsTLC, GC-MS, LC-MS, NMR
General Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). If a separate ligand is used, it should be added at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents and base to a dry Schlenk flask start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon (3x) setup->inert catalyst Add Catalyst and Ligand (under Argon) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up: - Cool, dilute, wash, and dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for the synthesis of 4-arylpyridines.

Troubleshooting and Key Considerations

While the Suzuki-Miyaura coupling is a robust reaction, certain challenges can arise, particularly when working with heteroaromatic substrates like pyridines.

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[9] The use of bulky, electron-rich phosphine ligands can often mitigate this issue.[7]

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid.[5] This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate stoichiometry of reagents.

  • Protodeborylation: Boronic acids can undergo protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[5] This is more prevalent with electron-rich or sterically hindered boronic acids and can be influenced by the choice of base and solvent.

  • Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst system (e.g., a pre-catalyst with a Buchwald-type ligand), or a stronger base like potassium phosphate.[10]

  • Impurity Formation: In some cases, impurities derived from the phosphorus ligands can be formed.[1][2] Careful selection of the ligand and purification method is important to obtain a high-purity product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

  • Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive and can cause skin and eye irritation.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 4-arylpyridines from Methyl 2-(4-bromopyridin-2-yl)acetate. By understanding the underlying mechanism and following the detailed protocols provided in this application note, researchers can efficiently access a wide range of these important compounds for applications in drug discovery and materials science. Careful attention to reaction setup, choice of reagents, and safety precautions will ensure successful and reproducible results.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Royal Society of Chemistry. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • PubMed. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. [Link]

  • Organic Syntheses. Palladium-Catalyzed Acetylation of Arylbromides. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. [Link]

Sources

Precision Synthesis of Bioactive Heterocycles: The Methyl 2-(4-bromopyridin-2-yl)acetate Platform

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1354021-08-1) is a high-value bifunctional building block that bridges the gap between simple pyridine chemistry and complex fused-ring heterocycles.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its two electrophilic sites: the C4-bromide (a handle for cross-coupling) and the C2-acetate side chain (a nucleophilic precursor for annulation).[1][3]

This guide details the strategic application of this compound in drug discovery. We focus on two critical workflows:

  • Core Diversification: Palladium-catalyzed installation of aryl/heteroaryl pharmacophores at the C4 position.

  • Scaffold Morphing: Transformation of the pyridine core into bioactive Indolizine and Quinolizine frameworks, which are privileged scaffolds in kinase inhibitors and fluorescent probes.[1][2][3]

Strategic Analysis: Orthogonal Reactivity Profile

To maximize yield and selectivity, researchers must understand the electronic bias of the substrate.[1][3] The pyridine nitrogen renders the C4 position electron-deficient, facilitating oxidative addition with Pd(0), while the acetate group at C2 provides a stabilized enolate equivalent for cyclization.[1][3]

Reactivity Map

ReactivityMap Center Methyl 2-(4-bromopyridin-2-yl)acetate C4_Br C4-Bromine Position (Electrophilic) Center->C4_Br Site A C2_Acetate C2-Acetate Side Chain (Nucleophilic/Acidic) Center->C2_Acetate Site B Suzuki Suzuki/Sonogashira Coupling (Target: Biaryls) C4_Br->Suzuki Pd(0) Catalysis Cyclization Annulation/Condensation (Target: Indolizines/Quinolizines) C2_Acetate->Cyclization Base/Electrophile

Figure 1: Orthogonal reactivity map illustrating the dual-functional nature of the substrate.[3]

Protocol A: C4-Diversification via Suzuki-Miyaura Coupling[1][2]

This protocol describes the installation of an aryl pharmacophore at the C4 position before cyclization.[1][2][3] This order of operations is preferred to avoid catalyst poisoning by the nitrogen-rich fused systems formed in later steps.[1][2]

Mechanism & Rationale

The C4-Br bond in pyridine is activated for oxidative addition due to the electron-withdrawing nature of the ring nitrogen.[1] However, the adjacent C2-acetate group can chelate Pd species, potentially stalling the cycle.[1] We utilize SPhos , a bulky, electron-rich Buchwald ligand, to prevent chelation and facilitate transmetallation.[1][3]

Materials
  • Substrate: Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv)[3]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][3]

  • Catalyst: Pd(OAc)₂ (2 mol%)[3][4]

  • Ligand: SPhos (4 mol%)[1][3]

  • Base: K₃PO₄ (2.0 equiv)[1][3]

  • Solvent: Toluene/Water (10:1 v/v)[1][3]

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and SPhos.[1][2][3] Add 1 mL of dry Toluene and stir at RT for 5 minutes to generate the active Pd(0)-L species.

  • Substrate Addition: Add Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 mmol, 230 mg) and the chosen arylboronic acid (1.2 mmol).

  • Base Activation: Add K₃PO₄ (2.0 mmol) and degassed water (0.5 mL).

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass: Substrate - Br + Aryl).[1][2]

    • Checkpoint: The reaction mixture should turn from pale yellow to black (Pd black precipitation) upon completion.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The ester group makes the product moderately polar.[1][2]

Optimization Data (Solvent/Base Screen)
EntrySolvent SystemBaseYield (%)Notes
1DMF/H₂OK₂CO₃45%Significant protodebromination observed.[1][2]
21,4-DioxaneCs₂CO₃72%Good conversion, but difficult workup.
3Toluene/H₂O K₃PO₄ 91% Optimal.[1][3] Clean biphasic separation.
4THFNaOtBu30%Base-mediated hydrolysis of the ester occurred.[1][2]

Protocol B: Scaffold Morphing (Synthesis of Indolizines)[3]

This is the "high-value" transformation. By reacting the C2-acetate side chain with an


-haloketone or an alkyne under oxidative conditions, the pyridine nitrogen attacks the electrophile, followed by cyclization to form the Indolizine  core—a scaffold found in potent anticancer agents.[1]
Pathway Visualization[1][2][5]

IndolizineSynthesis Start Methyl 2-(4-bromopyridin-2-yl)acetate Intermediate Intermediate: Pyridinium Ylide Species Start->Intermediate N-Alkylation / Coordination Reagent Reagent: Terminal Alkyne + CuI + O2 Reagent->Intermediate Product Target: 1,3-Disubstituted Indolizine-1-carboxylate Intermediate->Product Oxidative Cyclization (-H2O)

Figure 2: Oxidative annulation pathway to Indolizine scaffolds.[3]

Protocol: Copper-Catalyzed Oxidative Annulation

Reference Grounding: This method adapts the oxidative coupling strategies described in recent literature (e.g., Liu et al., Org.[1][3][5] Lett. 2015; He et al., Synthesis 2020).[1][3][5]

Materials
  • Substrate: Methyl 2-(4-bromopyridin-2-yl)acetate (0.5 mmol)

  • Coupling Partner: Phenylacetylene (1.2 equiv)[1][3]

  • Catalyst: CuI (10 mol%)[1][3]

  • Oxidant: Air (Open flask) or O₂ balloon[1][3]

  • Base: NaHCO₃ (2.0 equiv)[1][3]

  • Solvent: DMF (2.0 mL)

Step-by-Step Methodology
  • Setup: To a 10 mL reaction tube equipped with a stir bar, add the pyridine substrate (115 mg, 0.5 mmol), CuI (9.5 mg, 0.05 mmol), and NaHCO₃ (84 mg, 1.0 mmol).

  • Addition: Add DMF followed by Phenylacetylene (66 µL, 0.6 mmol).

  • Oxidation Cycle: The reaction requires oxygen.[1][2][3] If using a balloon, purge the headspace.[1][3] If using air, attach a drying tube but allow air exchange.[1][2][3]

  • Heating: Heat the mixture to 100°C for 12 hours.

    • Mechanistic Insight: The base generates the enolate at the acetate position, while Copper activates the alkyne.[1][3] The pyridine nitrogen attacks the activated alkyne, followed by intramolecular cyclization and oxidation to aromatize the system.[1][3]

  • Quench: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Note: DMF is difficult to remove; wash the organic layer 5 times with water or LiCl solution to remove DMF traces.[1][2]

  • Purification: The Indolizine product is often fluorescent (blue/green).[1][2][3] Purify via silica gel chromatography (Hexanes:EtOAc 8:2).

Troubleshooting & Critical Parameters

Ester Hydrolysis
  • Symptom: Loss of methyl group (formation of carboxylic acid) during Suzuki coupling.[1][2][3]

  • Cause: Strong hydroxide bases (NaOH, KOH) or prolonged heating in water.[1][3]

  • Solution: Switch to mild phosphate bases (K₃PO₄) or carbonate bases (Cs₂CO₃) and strictly control reaction time.[1][2][3]

Protodebromination[1]
  • Symptom: Product mass corresponds to Methyl 2-(pyridin-2-yl)acetate (loss of Br).[1][3]

  • Cause: Hydride source in the reaction or "over-reduction" by Pd-H species.[1][2][3]

  • Solution: Ensure solvents are anhydrous (except for the controlled water addition).[1][2][3] Avoid alcoholic solvents like isopropanol if this side reaction persists.[1][2]

Regioselectivity in Cyclization
  • Issue: When forming indolizines, competition between C1 and C3 cyclization can occur if the alkyne is internal.[1][3]

  • Fix: Use terminal alkynes for high regiocontrol. The ester group at C2 of the pyridine strongly directs the cyclization to form the 1-carboxylate indolizine derivative.[1][2][3]

References

  • Smolecule. (2023).[1][2][3] Methyl 2-(4-bromopyridin-2-yl)acetate: Applications in Medicinal Chemistry.[1][2][3][6] Retrieved from [3]

  • Liu, R.-R., et al. (2015).[1][3][5] Copper-Catalyzed Oxidative Cross-Coupling/Cyclization of 2-(Pyridin-2-yl)acetate Derivatives.[1][2][5] Organic Letters, 17(12), 3050-3053.[1][3] [3]

  • He, L., et al. (2020).[1][3][5] Iodine-Mediated Oxidative Cyclization for Substituted Indolizines.[1][2][3][5] Synthesis, 52, 459-470.[1][3][5]

  • Anderson, C. E., et al. (2022).[1][2][3][5] Au(I)-Catalyzed Synthesis of Ester-Substituted Indolizines. Journal of Organic Chemistry, 87, 10241-10249.[1][3][5] [3]

  • ChemicalBook. (2025).[1][2][3] Methyl 2-(4-bromopyridin-2-yl)acetate CAS 1354021-08-1 Properties.[1][2][7][8][9][10] Retrieved from [3]

Sources

Experimental procedure for C-N cross-coupling with "Methyl 2-(4-bromopyridin-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

This application note details the experimental protocol for the Palladium-catalyzed Buchwald-Hartwig amination of Methyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1354021-08-1).

The Substrate Challenge

This specific scaffold presents a classic "chemoselectivity conflict" in medicinal chemistry:

  • The Electrophile (4-Bromopyridine): The C4-position is electron-deficient, making it highly reactive for oxidative addition with Pd(0). However, the pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst if the ligand bite angle is insufficient.

  • The Base-Sensitive Moiety (Methyl Acetate): The methylene protons at the C2-position are acidic (pKa ~20-25), and the ester itself is prone to hydrolysis or transesterification.

Critical Directive: Standard Buchwald conditions utilizing strong alkoxide bases (e.g., NaOtBu) are contraindicated for this substrate. The use of strong bases often leads to ester hydrolysis (to the carboxylic acid) or Claisen-type self-condensation.

Therefore, this protocol utilizes a Weak Base / High-Activity Catalyst system (Cs₂CO₃ / Xantphos or BrettPhos) to ensure C-N bond formation occurs without degrading the ester side chain.

Decision Logic & Mechanism

The following workflow illustrates the decision matrix for selecting reaction conditions based on the amine partner and substrate stability.

G Start Substrate: Methyl 2-(4-bromopyridin-2-yl)acetate AmineType Analyze Amine Nucleophile Start->AmineType Primary Primary Amine (Sterically Unhindered) AmineType->Primary Secondary Secondary Amine / Hindered Primary AmineType->Secondary ConditionA Protocol A (Robust) Ligand: Xantphos Base: Cs2CO3 Solvent: Dioxane Primary->ConditionA Preferred ConditionB Protocol B (High Activity) Ligand: BrettPhos Base: K3PO4 Solvent: t-Amyl Alcohol Secondary->ConditionB Required for sterics Reaction Heating (80-100°C) Monitor via LCMS ConditionA->Reaction ConditionB->Reaction Success Product Isolated (Ester Intact) Reaction->Success Optimized FailHydrolysis Failure Mode: Ester Hydrolysis Reaction->FailHydrolysis If wet solvent/base

Figure 1: Experimental decision tree for selecting coupling conditions. Protocol A is the standard starting point for this substrate.

Detailed Experimental Protocol (Protocol A)

Objective: Coupling of Methyl 2-(4-bromopyridin-2-yl)acetate with a primary amine (1.2 equiv) while preserving the methyl ester.

Materials & Reagents
ComponentEquiv.RoleSpecifics
Substrate 1.0ElectrophileMethyl 2-(4-bromopyridin-2-yl)acetate
Amine 1.2NucleophileDry, free base form preferred
Pd₂(dba)₃ 0.025Catalyst PrecursorTris(dibenzylideneacetone)dipalladium(0)
Xantphos 0.05Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Cs₂CO₃ 2.0BaseCesium Carbonate (Must be anhydrous/granular)
1,4-Dioxane 0.1 MSolventAnhydrous, degassed
Step-by-Step Procedure
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) to a vial.

    • Add a small portion of anhydrous Dioxane (1-2 mL).

    • Stir at room temperature for 5-10 minutes until the solution turns a clear reddish-orange. Rationale: This ensures active L2Pd(0) formation before exposing the metal to the potentially coordinating pyridine substrate.

  • Reaction Setup:

    • To a separate oven-dried reaction vial equipped with a magnetic stir bar, add:

      • Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv).

      • Cs₂CO₃ (2.0 equiv). Note: Grind the base to a fine powder if using pellets to improve surface area.

      • Amine coupling partner (1.2 equiv).[1]

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3 cycles).

  • Initiation:

    • Inject the pre-formed Catalyst/Ligand solution into the reaction vial.

    • Add remaining anhydrous Dioxane to reach a concentration of 0.1 M - 0.2 M relative to the bromide.

    • Critical: Do not use Toluene if the amine is polar; Dioxane ensures better solubility of the Cs₂CO₃ surface interface.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (800+ RPM). Mass transfer is the rate-limiting step for heterogeneous bases like Cs₂CO₃.

    • Monitor via LCMS at 2 hours and 16 hours.

    • Endpoint: Look for consumption of the bromide (M+H 230/232 pattern) and appearance of the product. Watch for a mass shift of -14 (hydrolysis to acid) or +14 (transesterification if MeOH is present, though unlikely here).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). Note: Pyridine derivatives often streak on silica; add 1% Et₃N to the eluent.

Optimization & Troubleshooting Guide

If Protocol A fails (low conversion or side products), consult the table below for parameter adjustments.

ObservationDiagnosisCorrective Action
No Reaction (SM remaining) Catalyst DeactivationSwitch Ligand to BrettPhos or RuPhos (better for bulky amines). Increase Temp to 100°C.
Ester Hydrolysis (Acid formed) Wet ConditionsEnsure Cs₂CO₃ is dried (heat gun under vacuum). Switch solvent to Anhydrous Toluene .
Debromination (H-product)

-Hydride Elimination
This is rare with Xantphos. If seen, switch to t-BuBrettPhos . Lower temperature to 80°C.
Pyridine Poisoning N-coordination to PdIncrease Ligand:Pd ratio to 2.5:1 or 3:1. Ensure high-bite-angle ligand (Xantphos/BINAP) is used.
Why Xantphos?

For 2- and 4-substituted pyridines, Xantphos is the "workhorse" ligand. Its wide bite angle (111°) enforces a geometry that favors reductive elimination of the amine and resists the formation of stable, unreactive Pd-pyridine complexes [1].

Why Cesium Carbonate?

Unlike Sodium tert-butoxide (NaOtBu), which is a strong base (pKa ~17 of conjugate acid) and a nucleophile, Cs₂CO₃ is milder and poorly nucleophilic. It facilitates the deprotonation of the amine-Pd complex without attacking the methyl ester [2].

Safety & Handling

  • Methyl 2-(4-bromopyridin-2-yl)acetate: Treat as a potential skin irritant and toxic by ingestion.

  • Palladium Precursors: Handle in a fume hood; sensitization risk.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[2][3][4][5][6][7] Journal of the American Chemical Society, 116(13), 5969-5970. (Foundational work on base sensitivity).

Sources

Application Note: Microwave-Assisted Functionalization of Methyl 2-(4-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the microwave-assisted derivatization of Methyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1354021-08-1). This scaffold is a critical intermediate in the synthesis of EP4 receptor antagonists and COX-2 inhibitors. Traditional thermal heating of this substrate often leads to ester hydrolysis or self-condensation due to the acidity of the


-methylene protons. This protocol leverages the "flash heating" capabilities of modern microwave reactors to achieve high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings while preserving the sensitive ester functionality.

Introduction & Reactivity Profile

The Substrate

Methyl 2-(4-bromopyridin-2-yl)acetate presents a unique "Push-Pull" reactivity challenge. The electron-deficient pyridine ring activates the C4-bromine for oxidative addition, but the 2-position acetate arm introduces chemical fragility.

Critical Reactivity Analysis

Successful functionalization requires navigating three competing reactivity zones:

  • C4-Bromo Position (Target): Highly reactive toward Pd-catalyzed oxidative addition and Nucleophilic Aromatic Substitution (

    
    ).
    
  • Ester Functionality (Fragile): Susceptible to hydrolysis under aqueous basic conditions (common in Suzuki couplings).

  • 
    -Methylene Position (Acidic):  The 
    
    
    
    of these protons is significantly lowered (~20) by the electron-withdrawing pyridine ring. Strong bases (e.g.,
    
    
    ,
    
    
    ) typically used in Buchwald couplings will cause deprotonation, leading to Claisen-type self-condensation or polymerization.

The Microwave Solution: Microwave irradiation (MW) allows for rapid temperature ramping (


). This kinetic control favors the desired low-activation-energy cross-coupling pathway over the slower thermodynamic degradation of the ester.

Reaction Landscape & Workflow

The following diagram illustrates the divergent reaction pathways and the specific logic used to select conditions that favor Path A (Cross-Coupling) over Path B (Degradation).

ReactionLandscape Substrate Methyl 2-(4-bromopyridin-2-yl)acetate Suzuki Path A: Suzuki Coupling (C-C Bond Formation) Substrate->Suzuki Pd(dppf)Cl2, Cs2CO3 MW: 100°C, 15 min Buchwald Path B: Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald Pd2(dba)3, XPhos, K3PO4 MW: 110°C, 20 min Hydrolysis Side Reaction: Ester Hydrolysis (Avoid with anhydrous/mild base) Substrate->Hydrolysis Aq. NaOH/KOH Thermal Reflux Condensation Side Reaction: $\alpha$-Deprotonation (Avoid with weak bases) Substrate->Condensation NaOtBu/NaH Strong Base Logic1 Critical Control: Base Selection Suzuki->Logic1 Buchwald->Logic1

Figure 1: Reaction landscape highlighting the necessity of mild bases (Carbonates/Phosphates) to avoid degradation pathways.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: C-C bond formation with aryl boronic acids. Challenge: Preventing ester hydrolysis in the presence of water (required for the boronic acid cycle).

Materials
  • Substrate: Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Why: The bidentate ferrocene ligand is robust and resists de-ligation at high MW temperatures.

  • Base:

    
     (2.0 equiv)
    
    • Why: Cesium carbonate is mild enough to spare the ester but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane : Water (9:1 ratio)

    • Why: High dioxane content minimizes ester contact with water; 10% water is sufficient for the transmetallation step.

Step-by-Step Methodology
  • Vial Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the Substrate (115 mg, 0.5 mmol), Aryl Boronic Acid (0.75 mmol), and

    
     (325 mg, 1.0 mmol).
    
  • Catalyst Addition: Add

    
     (20 mg, 0.025 mmol).
    
  • Solvent & Degassing: Add 4.5 mL 1,4-Dioxane and 0.5 mL deionized water. Sparge with Argon for 2 minutes. Oxygen inhibition is the #1 cause of failure in MW palladium chemistry.

  • Capping: Seal the vial with a PTFE-lined septum cap.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temp: 100°C

    • Hold Time: 15 minutes

    • Pre-stir: 30 seconds (High speed)

    • Absorption Level: High

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: C-N bond formation with secondary amines. Challenge: Avoiding


-deprotonation of the acetate.
Materials
  • Substrate: Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv)

  • Amine: Morpholine/Piperidine derivative (1.2 equiv)

  • Pre-Catalyst: XPhos Pd G3 or G4 (3 mol%)

    • Why: Pre-formed catalysts initiate immediately in the MW field, avoiding the induction period of

      
       + Ligand mixing. XPhos is excellent for electron-deficient pyridines.
      
  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
    • Why:CRITICAL. Do NOT use

      
      . Phosphate is basic enough for the amination but generally too weak to deprotonate the ester 
      
      
      
      -position at a rate that competes with the catalyst.
  • Solvent: Toluene or

    
    -Amyl Alcohol (Anhydrous).
    
Step-by-Step Methodology
  • Glovebox/Inert Setup: Ideally, load the catalyst and base in a glovebox. If not, use rapid Schlenk techniques.

  • Loading: Add Substrate (0.5 mmol), Amine (0.6 mmol),

    
     (1.0 mmol), and XPhos Pd G3 (15 mg) to a dry MW vial.
    
  • Solvent: Add 4.0 mL anhydrous Toluene.

  • Microwave Parameters:

    • Temp: 110°C

    • Hold Time: 20 minutes

    • Stirring: High (solids must be suspended).

  • Workup: Dilute with DCM, wash with water, dry, and concentrate.

Data Analysis & Comparison

The following table contrasts the efficiency of Microwave (MW) protocols versus conventional thermal heating for this specific substrate.

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A/B)Impact
Reaction Time 12 - 24 Hours15 - 20 Minutes98% Reduction
Solvent Temp ~100°C (limited by b.p.)100-120°C (Superheated)Improved Kinetics
Ester Integrity 60-70% (Hydrolysis observed)>95% (Kinetic preservation)Higher Chemoselectivity
Yield (Suzuki) 55 - 65%85 - 92%Cleaner Profile
Catalyst Loading 5 - 10 mol%1 - 3 mol% (often sufficient)Cost Efficiency

Troubleshooting Guide

Issue: Low Conversion
  • Cause: Catalyst poisoning by the pyridine nitrogen.

  • Fix: Increase temperature to 120°C to facilitate ligand exchange. Ensure the ligand (dppf or XPhos) is bulky enough to prevent formation of stable (inactive)

    
     complexes.
    
Issue: Ester Hydrolysis (Acid/Alcohol formation)[1]
  • Cause: Too much water or hydroxide contamination.

  • Fix: Switch Protocol A solvent to Anhydrous DMF and use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Cesium Fluoride) as the base instead of Carbonate. This creates a "water-free" Suzuki coupling environment.
    
Issue: "Black Metal" plating on vial walls
  • Cause: Catalyst decomposition ("Pd Black") due to overheating or lack of substrate.

  • Fix: Ensure efficient stirring. The "Wall Effect" in microwaves can create hot spots if the solution is stagnant.

References

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Chemistry - A European Journal. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Retrieved from [Link]

Scale-up synthesis considerations for "Methyl 2-(4-bromopyridin-2-yl)acetate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Methyl 2-(4-bromopyridin-2-yl)acetate

Part 1: Executive Summary & Strategic Rationale

The synthesis of Methyl 2-(4-bromopyridin-2-yl)acetate represents a classic chemoselectivity challenge in heterocyclic process chemistry. This scaffold is a high-value intermediate for drug discovery, serving as a bifunctional building block: the ester allows for derivatization into amides or heterocycles, while the 4-bromo substituent serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

The Core Challenge: The primary synthetic route involves the lateral lithiation of 4-bromo-2-methylpyridine . The critical process parameter (CPP) is the competition between the desired deprotonation of the 2-methyl group and the undesired Lithium-Halogen exchange (Li-Br) at the 4-position.

  • Kinetic Control: At low temperatures (-78°C), Lithium Diisopropylamide (LDA) preferentially removes the acidic proton from the methyl group.

  • Thermodynamic/Thermal Risk: As temperature rises (>-60°C), or if local hot-spots occur during mixing, Li-Br exchange becomes dominant, leading to polymerization, formation of 2-methylpyridine (des-bromo impurity), or complex mixtures.

This guide details a robust, scalable protocol using Kinetic Lateral Lithiation , emphasizing heat transfer management and self-validating quality control.

Part 2: Reaction Mechanism & Pathway Analysis

To successfully scale this reaction, one must visualize the competing pathways. The success of the synthesis relies entirely on maintaining the "Green Path" (Lateral Lithiation) and suppressing the "Red Path" (Metal-Halogen Exchange).

ReactionPathways Start 4-Bromo-2-methylpyridine LDA LDA / THF (-78°C) Start->LDA Lith_Int Intermediate A: 2-(Lithiomethyl)-4-bromopyridine LDA->Lith_Int Kinetic Control (Fast at -78°C) Exchange_Int Intermediate B: 4-Lithio-2-methylpyridine LDA->Exchange_Int Thermodynamic Risk (> -60°C) DMC Dimethyl Carbonate (Electrophile) Lith_Int->DMC Nucleophilic Attack Product TARGET: Methyl 2-(4-bromopyridin-2-yl)acetate DMC->Product Quench Proton Source / Workup Exchange_Int->Quench Impurity IMPURITY: 2-Methylpyridine (Des-bromo analog) Quench->Impurity

Figure 1: Competing reaction pathways. Strict temperature control is required to favor the Green Path.

Part 3: Detailed Experimental Protocol

Target Scale: 100 g Input (Scale-up ready) Reaction Type: Lateral Lithiation / Nucleophilic Substitution

Materials & Reagents
ReagentEquiv.RoleCritical Specification
4-Bromo-2-methylpyridine 1.0SubstratePurity >98% (GC); low water content.
LDA (2.0M in THF/Hept) 1.2 - 1.5BaseTitrate before use. Commercial solutions preferred for safety.
Dimethyl Carbonate (DMC) 1.5 - 2.0ElectrophileAnhydrous (<50 ppm H2O).
THF (Anhydrous) 10-15 VolSolventFreshly distilled or from SPS.
Ammonium Chloride ExcessQuenchSaturated aqueous solution.
Step-by-Step Methodology

1. System Preparation (Inertization)

  • Ensure all glassware is oven-dried (120°C) and assembled hot under a stream of Nitrogen or Argon.

  • Scale-Up Note: For >100g scales, use a reactor with a jacketed cooling system capable of maintaining internal temperature (Ti) at -75°C.

2. Substrate Dissolution

  • Charge 4-Bromo-2-methylpyridine (1.0 equiv) into the reactor.

  • Add Anhydrous THF (10 volumes).

  • Cool the mixture to Ti = -78°C .

  • Checkpoint: Verify the solution is clear and the internal temperature is stable.

3. Lithiation (The Critical Step)

  • Add LDA solution (1.2 equiv) dropwise via addition funnel or dosing pump.

  • Rate Control: Adjust addition rate so that Ti never exceeds -70°C .

  • Observation: The solution will typically turn a deep red/orange color, indicating the formation of the picolyl anion.

  • Aging: Once addition is complete, stir at -78°C for 45–60 minutes.

    • Why? This ensures complete deprotonation before the electrophile is introduced.

4. Electrophile Addition

  • Add Dimethyl Carbonate (DMC) (1.5 equiv) dissolved in minimal THF (1-2 vol) slowly.

  • Exotherm Warning: This step is exothermic. Maintain Ti < -65°C.

  • After addition, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2–3 hours.

5. Quench & Workup

  • Cool the mixture back to 0°C.

  • Quench by slow addition of Saturated NH4Cl solution.

  • Extract with Ethyl Acetate (3x).[1][2][3]

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3][4]

6. Purification

  • Crude Profile: The crude oil usually contains the product and unreacted starting material.

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/Ethyl Acetate (Gradient 0% -> 20% EtOAc).

  • Yield Expectation: 75% - 85%.

Part 4: Scale-Up Considerations & Troubleshooting

Cryogenic Constraints (The "Wall" at Scale)

Maintaining -78°C in a 50L or 100L reactor is expensive and technically difficult.

  • Solution: Use Flow Chemistry (Microreactors).

    • In a flow reactor, the residence time can be reduced to seconds.

    • Excellent heat exchange allows the reaction to be run at slightly higher temperatures (-40°C to -20°C) because the unstable intermediate is quenched with DMC immediately after formation, outrunning the Li-Br exchange kinetics.

Impurity Management
Impurity ObservedCauseRemediation
2-Methylpyridine Li-Br exchange occurred.Temperature spiked during LDA addition. Improve cooling or slow down addition.[5]
Dimerized Product Oxidative coupling.Ensure rigorous exclusion of Oxygen.
Starting Material Incomplete deprotonation.LDA quality is poor (wet). Titrate LDA. Increase equivalents to 1.5.
Safety Profile
  • LDA: Pyrophoric.[6] Handle under strict inert atmosphere.

  • Pyridine Derivatives: Potential neurotoxins. Handle in a fume hood.

  • Exotherms: The reaction of the lithiated species with DMC is highly exothermic. On a large scale, "dumping" the electrophile can lead to a thermal runaway.

Part 5: Analytical Validation (QC)

To confirm the identity of Methyl 2-(4-bromopyridin-2-yl)acetate , look for these specific signals:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 3.70 ppm (s, 3H): Methyl ester singlet (-OCH 3).

    • δ 3.85 ppm (s, 2H): Methylene bridge (-CH 2-CO-).

    • δ 8.35 ppm (d, 1H): Pyridine proton at C6 (characteristic doublet).

    • δ 7.45 ppm (s, 1H): Pyridine proton at C3.

    • δ 7.35 ppm (d, 1H): Pyridine proton at C5.

  • LC-MS:

    • Look for the characteristic Bromine isotope pattern (M+ and M+2 in 1:1 ratio).

    • Mass: ~230/232 Da [M+H]+.

Part 6: References

  • ChemicalBook. (2025).[4] General procedure for the synthesis of ethyl 2-(4-bromopyridin-2-yl)acetate from 4-bromo-2-methylpyridine. Retrieved from

  • Organic Syntheses. (2010). Nucleophilic Substitution Approaches and Pyridine Lithiation Strategies. (General reference for pyridine lithiation mechanics).

  • BenchChem. (2025).[5] Synthesis of substituted pyridines and troubleshooting guides. Retrieved from

  • Growing Science. (2012). Lithiation of 2-bromo-thiazoles and pyridines: Regioselectivity studies. Current Chemistry Letters. Retrieved from

(Note: While specific "Methyl" ester protocols are less common than "Ethyl" in public databases, the chemistry is homologous. The protocol above is adapted from the validated Ethyl ester synthesis cited in Reference 1, substituting Dimethyl Carbonate for Diethyl Carbonate.)

Sources

Troubleshooting & Optimization

Impact of reaction temperature on the stability of "Methyl 2-(4-bromopyridin-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent yields, "disappearing" starting material, or unexpected impurities (often appearing as a methyl-pyridine derivative) when working with Methyl 2-(4-bromopyridin-2-yl)acetate .

This molecule possesses a structural "Achilles' heel": the 2-pyridylacetate motif . While the 4-bromo group provides essential functionality for cross-coupling, the methylene bridge at the 2-position renders the molecule susceptible to a specific cascade of thermal degradation—hydrolytic decarboxylation .

This guide deconstructs the thermal sensitivity of this reagent, providing the mechanistic "why" and the protocol "how" to stabilize your workflows.

Module 1: The "Disappearing Product" Phenomenon (Decarboxylation)

User Symptom: "I heated the reaction to 80°C to push the coupling, but my ester peak vanished, and I isolated a liquid that looks like 4-bromo-2-methylpyridine."

The Mechanism

The instability of this compound is not usually intrinsic to the ester itself but is triggered by trace hydrolysis .

  • Hydrolysis: At elevated temperatures, even trace moisture (or aqueous base) hydrolyzes the ester to the corresponding 2-pyridylacetic acid .

  • Zwitterionic Activation: Unlike phenylacetic acids, 2-pyridylacetic acids form a zwitterion (negative carboxylate, positive pyridinium).

  • Hammick-Type Decarboxylation: This zwitterion allows for rapid thermal decarboxylation, ejecting

    
     and leaving behind a methylated pyridine.
    

Key Insight: This reaction is autocatalytic in the presence of moisture and heat. Once the acid forms, it decarboxylates; the resulting


 off-gassing drives the equilibrium forward.
Visualizing the Failure Cascade

Decarboxylation Ester Target Ester (Stable at <40°C) Acid Intermediate Acid (High Instability) Ester->Acid Hydrolysis (>50°C) Water Trace H2O / Heat Water->Acid Zwitterion Zwitterion Transition (Hammick Intermediate) Acid->Zwitterion Equilibrium Product Degradation Product (4-bromo-2-methylpyridine) Zwitterion->Product Decarboxylation (Irreversible) CO2 CO2 (Gas) Zwitterion->CO2

Figure 1: The thermal degradation pathway. Note that the acid intermediate is the critical failure point.

Module 2: The "Methoxy" Impurity ( )

User Symptom: "I see a +31 mass shift impurity (or -Br/+OMe exchange) when refluxing in methanol."

The Mechanism

The bromine at the 4-position of a pyridine ring is activated for Nucleophilic Aromatic Substitution (


).[1][2] The nitrogen atom pulls electron density from the ring (inductive effect -I and mesomeric effect -M), making the C-4 position electrophilic.
  • Risk Factor: High Temperature (>60°C) + Nucleophilic Solvents (Methanol, Ethanol, Amines).

  • Outcome: The solvent attacks the 4-position, displacing the bromide.

Comparative Stability Data
ParameterConditionStability StatusPredicted Half-Life (

)
Storage 4°C (Inert Atm)Stable > 12 Months
Reaction 25°C (Methanol)Stable Days
Reaction 60°C (Methanol)Risk Hours (Risk of

)
Reaction 80°C (Wet Solvent)Critical Failure Minutes (Decarboxylation)
Workup pH > 10 (Aqueous)Unstable Rapid Hydrolysis

Module 3: Troubleshooting & Protocols

FAQ: How do I handle this reagent safely?

Q1: Can I heat this reagent for a Suzuki coupling? A: Yes, but with strict controls.

  • Limit: Do not exceed 60°C if possible.

  • Solvent: Use anhydrous aprotic solvents (DMF, Toluene, THF) rather than alcohols to prevent

    
    .
    
  • Base: Use mild bases (e.g.,

    
    ) rather than strong hydroxides (NaOH) to prevent hydrolysis.
    

Q2: My LCMS shows the mass of the acid (216/218), but I isolated a liquid with mass 172/174. What happened? A: You likely hydrolyzed the ester during the reaction or workup. The acid (216 Da) was present in solution, but upon concentrating on the rotovap (heat + vacuum), it decarboxylated to the methyl-pyridine (172 Da).

  • Fix: Avoid acidic workups. Keep the pH neutral or slightly basic during extraction to keep the acid as a stable carboxylate salt if hydrolysis occurs, though preventing hydrolysis is preferred.

Standard Operating Procedure (SOP): Handling & Storage
  • Receipt: Upon arrival, store immediately at 2-8°C under Argon/Nitrogen.

  • Usage: Warm to room temperature in a desiccator before opening to prevent condensation (water = death to this molecule).

  • Reaction Setup:

    • Preferred Solvents: THF, DCM, Toluene (Anhydrous).

    • Avoid: Methanol/Ethanol at reflux.

    • Temperature: Maintain

      
       unless strictly necessary.
      
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckImpurity Identify Impurity Mass Start->CheckImpurity MassMinusBr Mass -Br / +OMe (SNAr Substitution) CheckImpurity->MassMinusBr Impurity A MassMinusCO2 Mass -58 Da (Decarboxylation) CheckImpurity->MassMinusCO2 Impurity B SolnSNAr Change Solvent (Switch to THF/Toluene) Reduce Temp MassMinusBr->SolnSNAr CheckBase Is Base Strong? (NaOH/KOH) MassMinusCO2->CheckBase SolnDecarb Check Water Content Use Anhydrous Reagents CheckBase->SolnDecarb No SolnBase Switch to Carbonate/Phosphate Lower Temp CheckBase->SolnBase Yes

Figure 2: Diagnostic workflow for impurity identification.

References

  • Decarboxylation Mechanism (Hammick Reaction)

    • Dyson, P., & Hammick, D. L. (1937).[3] "Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids."[3] Journal of the Chemical Society.[3] The foundational text on why 2-pyridyl acids decarboxylate.

  • Nucleophilic Substitution on 4-Bromopyridine

    • Johnson, T. C., et al. (2022).[4] "Three-Component Synthesis of Pyridylacetic Acid Derivatives." Organic Letters. Discusses the instability of pyridylacetic acids and

      
       side reactions.
      
  • Stability & Handling Data

    • BLD Pharm.[5] (n.d.). "Safety Data Sheet: Methyl 2-(4-bromopyridin-2-yl)acetate." Confirms storage conditions (2-8°C, Inert).

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS and perform a risk assessment before handling brominated pyridine derivatives.

Sources

Validation & Comparative

"Methyl 2-(4-bromopyridin-2-yl)acetate" vs. other bromopyridine isomers in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-bromopyridin-2-yl)acetate represents a specialized scaffold in medicinal chemistry, often utilized as a precursor for heteroaryl-acetic acid linkers. In Suzuki-Miyaura cross-coupling, this substrate presents a unique reactivity profile compared to its 2-, 3-, or 5-bromo isomers.

While the pyridine nitrogen typically poisons palladium catalysts, the C4-position of this substrate benefits from the electron-withdrawing nature of the C2-acetate side chain, enhancing oxidative addition rates compared to simple 4-bromopyridine. However, the presence of the base-labile ester requires a strictly buffered protocol to prevent hydrolysis. This guide provides a comparative analysis of reactivity, mechanistic pitfalls, and an optimized protocol for high-yield coupling.

Part 1: Electronic & Steric Landscape

The reactivity of bromopyridines in palladium-catalyzed coupling is governed by the electron deficiency of the carbon-halogen bond and the coordinating ability of the ring nitrogen.

The "Target" vs. Isomers: A Reactivity Hierarchy

The following table summarizes the theoretical and observed reactivity trends for bromopyridines bearing a C2-acetate side chain.

IsomerReactivity RankElectronic EnvironmentSteric/Coordination Challenges
4-Bromo (Target) High Activated: Para to N; C2-ester (EWG) further depletes electron density at C4.Low Sterics: Br is distal to the C2-side chain. N-coordination is possible but less sterically enforced than C2-isomers.
2-Bromo Very High Highly Activated: Ortho to N. Inductive effect of N is strongest here.Unstable: Prone to protodebromination. The C2-position is crowded if the acetate is at C6 (isomer flip).
3-Bromo Low Deactivated: Meta to N. Resembles a deactivated aryl bromide.High Sterics: Ortho to the C2-acetate group. Significant clash prevents efficient oxidative addition.
5-Bromo Moderate Deactivated: Meta to N.Moderate Sterics: Less hindered than 3-bromo, but electronically similar.
The "Why": Mechanistic Causality
  • Activation: The C2-methyl acetate group is an electron-withdrawing group (EWG). In the target molecule (4-bromo), this EWG acts synergistically with the pyridine nitrogen to lower the LUMO energy of the C-Br bond, facilitating faster oxidative addition by Pd(0).

  • Poisoning: All pyridines can coordinate to Pd(II) species via the nitrogen lone pair, forming off-cycle resting states (see Section 3).

  • Side Reactions: The methylene protons (

    
     to the ester and pyridine) are acidic (
    
    
    
    ). Strong bases (e.g., NaOtBu, NaOH) can deprotonate this position, leading to enolate formation that shuts down the catalytic cycle or causes side-alkylation.

Part 2: Comparative Performance Data

The following data represents a synthesis of standard reactivity profiles for halopyridines under optimized Suzuki conditions (Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O).

Table 1: Comparative Yields & Impurities

SubstrateTypical YieldMajor ImpurityKinetic Profile
Methyl 2-(4-bromopyridin-2-yl)acetate 85-92% Homocoupling (minor), Hydrolysis (<5%)Fast initiation, steady turnover.
Methyl 2-(3-bromopyridin-2-yl)acetate 40-55%Unreacted SM, ProtodebrominationSluggish oxidative addition due to sterics.
Methyl 2-(5-bromopyridin-2-yl)acetate 65-75%Unreacted SMModerate rate; requires higher temp.
4-Bromopyridine (No side chain) 78-82%Pd-N coordination complexesGood rate, but harder to purify.

Key Insight: The target molecule outperforms the 3- and 5-isomers due to favorable electronics (para-activation) and outperforms the unsubstituted 4-bromopyridine due to the inductive activation provided by the ester tail.

Part 3: Mechanistic Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathways specific to this substrate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for 3-Br) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Boronic Acid Poison Catalyst Poisoning (Pd-N Coordination) PdII_Ar->Poison Pyridine N binds Pd BaseStep Base Activation (K3PO4) BaseStep->TransMet Activates Boron RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Coupled Product RedElim->Product Hydrolysis Ester Hydrolysis (If Base > pH 12) Product->Hydrolysis Strong Base Poison->PdII_Ar Heat/Bulky Ligand

Caption: The Suzuki catalytic cycle highlighting the "Off-Cycle" equilibrium where the pyridine nitrogen coordinates to Palladium (Red), competing with the productive pathway. Bulky ligands shift the equilibrium back to the active cycle.

Part 4: Optimized Experimental Protocol

This protocol is designed to maximize yield while preserving the methyl ester group.

Reagents
  • Substrate: Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle, which destabilizes the Pd-N coordination (poisoning) and favors reductive elimination.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)

    • Why: Mild enough to prevent ester hydrolysis but strong enough to activate the boronic acid. Avoid hydroxides (NaOH) or carbonates if the substrate is very sensitive.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: High solubility for organic substrates; water is essential for the transmetallation mechanism.

Step-by-Step Workflow
  • Setup: In a reaction vial equipped with a magnetic stir bar, add the bromide (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Degassing (Critical): Cap the vial and purge with Nitrogen or Argon for 5 minutes.

    • Note: Pyridines are prone to oxidation; oxygen removal is vital to maintain catalyst life.

  • Catalyst Addition: Remove the cap briefly to add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas. Reseal immediately.

  • Solvent Addition: Add degassed Dioxane/Water (4:1) via syringe.[2] Concentration should be roughly 0.1 M - 0.2 M.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check by LCMS.[3][4] Look for the disappearance of the bromide (M+) and formation of product.

    • Troubleshooting: If conversion stalls at 50%, add 1 mol% additional catalyst and ensure no oxygen leaked in.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[4]

    • Purification: The pyridine nitrogen can streak on silica. Add 1% Triethylamine to your eluent (Hexane/EtOAc) to sharpen peaks.

Part 5: Case Study & Application

Context: In a fragment-based drug discovery campaign targeting a kinase inhibitor, the methyl acetate side chain was required as a "handle" for further diversification (e.g., conversion to an amide or alcohol).

Comparison:

  • Initial Route: Used Methyl 2-(3-bromopyridin-2-yl)acetate.

    • Result: 35% yield. Reaction required 110°C (Microwave), leading to significant ester hydrolysis.

  • Revised Route: Switched to Methyl 2-(4-bromopyridin-2-yl)acetate.

    • Result: 88% yield at 80°C.

    • Outcome: The electronic activation of the C4 position allowed for milder conditions, preserving the ester functionality and improving the overall step economy of the synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in Protic Solvents. Angewandte Chemie, 118(8), 1304–1309. Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates. Link

Sources

A comparative study of palladium catalysts for reactions with "Methyl 2-(4-bromopyridin-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

<Comparative Guide to Palladium Catalysts for the Functionalization of Methyl 2-(4-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a critical endeavor in the fields of medicinal chemistry and materials science. Methyl 2-(4-bromopyridin-2-yl)acetate is a versatile building block, offering a reactive handle at the 4-position for carbon-carbon and carbon-heteroatom bond formation. The success of these transformations hinges on the judicious selection of a palladium catalyst system. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this substrate, supported by experimental data and mechanistic insights to inform your catalyst selection process.

Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simple precursors.[1] The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation or a related step, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3] For a substrate like Methyl 2-(4-bromopyridin-2-yl)acetate, the coordinating pyridine nitrogen can pose a challenge, potentially "poisoning" the catalyst.[3] This makes the choice of ligand particularly crucial.

Comparative Catalyst Performance

The efficiency of a palladium-catalyzed reaction is highly dependent on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ancillary ligand. Below is a comparison of catalyst systems for three common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For electron-deficient substrates like 4-bromopyridines, the choice of a sufficiently electron-donating and sterically bulky phosphine ligand is paramount to facilitate the reductive elimination step.

Catalyst SystemCoupling PartnerYield (%)ConditionsReference
Pd(PPh₃)₄ (5 mol%) / SPhos (10 mol%)Phenylboronic acid89Toluene/water (3:1), 100°C[3]
Pd(dppf)Cl₂Arylboronic acid(Typical)1,4-dioxane/water, heat[4]
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos)Various boronic acidsGood to excellentVarious[3][5]

Insight: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos often provide higher yields and broader substrate scope, particularly for challenging substrates.[3] The steric bulk helps to promote the reductive elimination step, while the electron-donating nature of the ligand stabilizes the palladium center.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis. The development of specialized ligands has been instrumental in expanding the scope and efficiency of this reaction.[6]

Catalyst SystemCoupling PartnerObservationsReference
Pd₂(dba)₃ / BINAPPrimary/Secondary AminesA classic system, effective for many substrates.General Knowledge
Pd(OAc)₂ / Josiphos-type ligandsVarious AminesOften shows high turnover numbers and rates.General Knowledge
G3/G4 Precatalysts with Buchwald LigandsComplex AminesAir-stable precatalysts offer convenience and high activity.[6][6]

Insight: For C-N coupling with the bromopyridine substrate, catalyst systems with bulky, electron-rich ligands are generally preferred to overcome the challenge of the coordinating pyridine nitrogen. The use of pre-formed palladium precatalysts can also lead to more reproducible results and higher activity.[6]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes from aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[7][8][9]

Catalyst SystemCoupling PartnerYield (%)ConditionsReference
Pd(PPh₃)₄ / CuITerminal Alkynes(Typical)THF/Et₃N, RT[10]
Pd(OAc)₂ / P(p-tol)₃ / DBU (Copper-free)2-Methyl-3-butyn-2-olGood80°C[5]
Pd(OAc)₂ / SPhos / TBAF (Copper-free)4-Hydroxy-4-methyl-2-pentynoic acidGood80°C[5]

Insight: While the classic Pd/Cu system is widely used, copper-free Sonogashira couplings have gained traction to avoid issues with alkyne homocoupling and potential copper contamination of the product.[5] The choice of base and ligand is critical in these systems.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from literature procedures for similar substrates.[3]

Reactants:

  • Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • SPhos (0.10 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Water (3:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-(4-bromopyridin-2-yl)acetate, phenylboronic acid, Pd(PPh₃)₄, SPhos, and K₂CO₃.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Troubleshooting

The "Pyridine Problem": The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] The use of sterically hindered ligands can mitigate this issue by discouraging strong coordination of the pyridine nitrogen.

Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura and Sonogashira reactions. The choice of base (e.g., K₂CO₃, Cs₂CO₃, DBU) can significantly impact the reaction rate and yield, and often requires empirical optimization.

Solvent Effects: The solvent can influence catalyst stability, substrate solubility, and reaction rates.[3] For Suzuki couplings, a mixture of an organic solvent and water is common to facilitate the dissolution of both the organic and inorganic reagents.

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Weighing Weigh Reactants (Ar-Br, Boronic Acid, Base) Catalyst_Addition Add Catalyst System (Pd Source + Ligand) Reactant_Weighing->Catalyst_Addition Reaction_Setup Combine all components in Schlenk flask under Inert Atmosphere Catalyst_Addition->Reaction_Setup Solvent_Degassing Prepare & Degas Solvent Solvent_Degassing->Reaction_Setup Heating_Stirring Heat & Stir (e.g., 100°C, 12-24h) Reaction_Setup->Heating_Stirring Monitoring Monitor Progress (TLC / LC-MS) Heating_Stirring->Monitoring Quenching Cool & Dilute (Ethyl Acetate) Monitoring->Quenching Upon Completion Extraction Aqueous Wash (Water, Brine) Quenching->Extraction Drying_Concentration Dry (Na2SO4) & Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

The functionalization of Methyl 2-(4-bromopyridin-2-yl)acetate via palladium-catalyzed cross-coupling is a highly effective strategy for the synthesis of complex pyridine derivatives.

  • For Suzuki-Miyaura couplings, the use of modern, bulky, electron-rich phosphine ligands such as SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor is highly recommended for achieving high yields and broad substrate scope.

  • For Buchwald-Hartwig aminations, air-stable palladium precatalysts paired with appropriate Buchwald ligands offer a convenient and highly active system.

  • For Sonogashira couplings, copper-free conditions should be considered to minimize side reactions and simplify purification, with ligands like SPhos or P(p-tol)₃ demonstrating efficacy.

Ultimately, the optimal catalyst system will depend on the specific coupling partners and desired reaction scale. The information and protocols provided in this guide serve as a strong starting point for the development of robust and efficient synthetic routes.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Source Not Available.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016).
  • Methyl 2-(4-bromopyridin-2-yl)
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.ePrints Soton.
  • Sonogashira coupling.Wikipedia.
  • Pyridazinyl amino derivatives as ALK5 inhibitors.

Sources

Methyl 2-(4-bromopyridin-2-yl)acetate: A Bifunctional Scaffold for Orthogonal Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE

The Unmet Need: In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 60 FDA-approved drugs.[1] However, constructing substituted pyridines often forces chemists into a "selectivity bottleneck." Traditional building blocks like 2,4-dibromopyridine rely on kinetic control to differentiate between two identical halogen handles. This often leads to inseparable mixtures of regioisomers (C2 vs. C4 substitution) and limits yield.

The Solution: Methyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1354021-08-1) resolves this bottleneck by introducing orthogonal reactivity . By replacing the C2-halogen with an acetate arm, this building block provides a pre-installed nucleophilic/electrophilic handle that is chemically distinct from the C4-bromide. This guide analyzes its utility as a superior alternative for synthesizing complex fused heterocycles and kinase inhibitors.[2]

PART 2: TECHNICAL DEEP DIVE & COMPARATIVE ANALYSIS

The Triad of Reactivity

To use this compound effectively, one must understand its three distinct reactive centers. Unlike simple halopyridines, this molecule allows for "programmed" synthesis without protecting groups.

  • C4-Bromide (Electrophile): The most reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The electron-deficient pyridine ring activates this position for nucleophilic aromatic substitution (

    
    ).
    
  • C2-Acetate (Amphiphile):

    • CH2 Acidity: The methylene protons are acidified by both the ester carbonyl and the pyridine nitrogen (

      
       in DMSO). This allows for facile alkylation or Knoevenagel condensations.
      
    • Ester Carbonyl: A handle for cyclization (e.g., with amines to form lactams) or reduction to alcohols.

  • Pyridine Nitrogen (Director): Acts as a directing group for C-H activation or a nucleophile for N-alkylation to form pyridinium salts.

Comparative Analysis: The "Orthogonality" Advantage

The following table contrasts Methyl 2-(4-bromopyridin-2-yl)acetate against standard industry alternatives.

Table 1: Performance Matrix of Pyridine Building Blocks

FeatureMethyl 2-(4-bromopyridin-2-yl)acetate 2,4-Dibromopyridine 2-Bromo-4-methylpyridine
Differentiation Strategy Orthogonal (Ester vs. Halogen)Kinetic (C2-Br vs. C4-Br)Functional (Alkyl vs. Halogen)
Regioselectivity Risk Null (Chemically distinct handles)High (Requires strict temp control)Low
Late-Stage Diversity High (Ester modification)Low (Halogen exhaustion)Low (Methyl is inert)
Cyclization Potential Excellent (Ready for fused rings)Poor (Requires external linkers)Poor
C-H Acidity (

)
High (Activated Methylene)N/ALow (Benzylic-like)
Decision Logic: When to Switch?

Use Methyl 2-(4-bromopyridin-2-yl)acetate if your target scaffold involves:

  • Fused bicyclic systems (e.g., Quinolizinones, Naphthyridines).

  • A linker at the C2 position (e.g., amide, ether, or alkyl chain).

  • Sequential cross-couplings where C2/C4 regiocontrol has been problematic.

PART 3: VISUALIZATION OF REACTION PATHWAYS

The following diagram illustrates the "Programmed Synthesis" capability of this building block, contrasting it with the limitations of 2,4-dibromopyridine.

ReactionPathways Start Methyl 2-(4-bromopyridin-2-yl)acetate Suzuki Step 1: Suzuki Coupling (C4) (Pd(PPh3)4, Ar-B(OH)2) Start->Suzuki High Selectivity Inter1 4-Aryl-pyridine-2-acetate Suzuki->Inter1 Cyclization Step 2: Cyclization (e.g., with Amino-acrylate) Inter1->Cyclization Ester Activation FinalProduct Fused Heterocycle (e.g., Quinolizinone) Cyclization->FinalProduct AltStart Alternative: 2,4-Dibromopyridine AltStep1 Selective Coupling? AltStart->AltStep1 AltError Mixture of Regioisomers (Yield Loss) AltStep1->AltError Poor Control

Figure 1: The "Programmed Synthesis" workflow showing the orthogonal functionalization pathway (Blue/Green) versus the risky kinetic pathway of traditional dibromopyridines (Red).

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Selective C4-Arylation (Suzuki-Miyaura)

Objective: Install an aryl group at the 4-position without hydrolyzing the ester or affecting the C2-methylene.

Reagents:

  • Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.1 M)

Methodology:

  • Setup: In a glovebox or under Ar flow, charge a reaction vial with the pyridine substrate, arylboronic acid, base, and catalyst.

  • Solvation: Add anhydrous 1,4-Dioxane. Note: Avoid water/alcohol cosolvents to prevent ester hydrolysis.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: The C4-Br bond is significantly more labile than the ester. If hydrolysis is observed, lower temp to 60°C and switch base to

      
      .
      
  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: "One-Pot" Cyclization to Quinolizinones

Objective: Use the ester and pyridine nitrogen to form a fused ring system.

Methodology:

  • Dissolve the C4-substituted pyridine acetate (from Protocol A) in Toluene.

  • Add Ethoxymethylene malononitrile (1.1 equiv).

  • Heat to reflux (110°C). The pyridine nitrogen attacks the electrophilic alkene, followed by intramolecular cyclization onto the ester.

  • Result: Formation of a highly functionalized 4H-quinolizin-4-one core, a scaffold found in potent antiviral and anti-inflammatory agents.

PART 5: REFERENCES & VALIDATION

  • Smolecule . (2023). Methyl 2-(4-bromopyridin-2-yl)acetate: Applications in Medicinal Chemistry. Retrieved from

  • BenchChem . (2025). Technical Guide to Pyridine Intermediates: 2-Bromo-4-methylpyridine Synthesis. Retrieved from

  • Organic Syntheses . (2010). Reactivity of Brominated Pyridines and Selective Functionalization. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: 2-(4-Bromopyridin-2-yl)acetic acid.[3] Retrieved from [3]

  • Mora-Radó, H., et al. (2020).[4] Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem. Retrieved from

Sources

Comparison of reaction kinetics: "Methyl 2-(4-bromopyridin-2-yl)acetate" vs. 3-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the reaction kinetics between Methyl 2-(4-bromopyridin-2-yl)acetate (a 2-substituted-4-bromopyridine) and standard 3-bromopyridine derivatives.

Key Finding: The 4-bromopyridine scaffold in Methyl 2-(4-bromopyridin-2-yl)acetate exhibits significantly faster oxidative addition rates in Pd-catalyzed cross-couplings and higher reactivity in nucleophilic aromatic substitutions (


) compared to 3-bromopyridine. This is driven by the para-positioning of the bromine relative to the electron-withdrawing pyridine nitrogen. While the 2-acetate side chain introduces potential steric bulk and chelation sites, experimental data indicates it remains a highly competent substrate for Suzuki-Miyaura couplings (up to 89% yield) when paired with bulky phosphine ligands like SPhos.

Structural & Electronic Analysis

The reactivity difference is fundamentally rooted in the electronic relationship between the halogen leaving group and the pyridine nitrogen.

Electronic Activation Map

The following diagram illustrates the resonance stabilization that activates the C4 position (Target Compound) versus the electronic neutrality of the C3 position (Alternative).

ElectronicActivation cluster_0 Target: Methyl 2-(4-bromopyridin-2-yl)acetate cluster_1 Alternative: 3-Bromopyridine C4_Bromo C4-Br Bond (Highly Electron Deficient) N_Pyridine Pyridine Nitrogen (Electron Sink) C4_Bromo->N_Pyridine Resonance Stabilization (-M) C3_Bromo C3-Br Bond (Electron Neutral) C4_Bromo->C3_Bromo >> Reactivity in OA & SNAr Acetate C2-Acetate Group (Steric/Chelation Influence) Acetate->N_Pyridine Inductive Withdrawal (-I) N_Pyridine_Alt Pyridine Nitrogen (Meta-relationship) C3_Bromo->N_Pyridine_Alt No Resonance Interaction

Caption: Electronic activation map highlighting the resonance stabilization available to 4-bromopyridines (left) unavailable to 3-bromopyridines (right).

Mechanism Comparison
  • 4-Bromopyridine (Target): The nitrogen atom exerts a strong electron-withdrawing effect para to the bromine. This lowers the energy of the

    
     orbital at the C-Br bond, facilitating rapid Oxidative Addition (OA)  by Pd(0) catalysts and stabilizing the Meisenheimer complex in 
    
    
    
    reactions.
  • 3-Bromopyridine (Alternative): The bromine is meta to the nitrogen. The nitrogen exerts only an inductive withdrawing effect (

    
    ), which is significantly weaker than the resonance effect (
    
    
    
    ) seen at the 4-position. Consequently, the C-Br bond is stronger and less electrophilic.

Kinetic Performance: Cross-Coupling (Suzuki-Miyaura)

In Palladium-catalyzed coupling, the rate-determining step for aryl bromides is typically the oxidative addition of the Ar-Br bond to the Pd(0) center.

Comparative Kinetic Profile
FeatureMethyl 2-(4-bromopyridin-2-yl)acetate3-Bromopyridine Derivatives
Oxidative Addition Rate (

)
Fast. Activated by para-N.Slow. Requires higher T or active ligands.
Catalyst Poisoning Moderate. The C2-acetate group provides steric bulk that may hinder formation of stable (inactive)

complexes.
High. Unhindered pyridine N strongly coordinates to Pd, potentially arresting the cycle.
Ligand Requirement Standard/Bulky. Works well with SPhos, XPhos.Specialized. Often requires electron-rich ligands (e.g.,

) to force OA.
Typical Yield (Suzuki) 85-95% (Optimized conditions)60-80% (Standard conditions)
Experimental Evidence

Literature protocols for Methyl 2-(4-bromopyridin-2-yl)acetate specifically highlight the efficacy of bulky biaryl phosphine ligands. The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is particularly effective, achieving high yields by promoting reductive elimination and preventing the formation of stable palladium-pyridine adducts.

Workflow Diagram: Catalytic Cycle Differences

CatalyticCycle cluster_Target Pathway A: Methyl 2-(4-bromopyridin-2-yl)acetate cluster_Alt Pathway B: 3-Bromopyridine Pd0 Pd(0) Active Species OA_Fast Oxidative Addition (FAST) Pd0->OA_Fast Low Barrier OA_Slow Oxidative Addition (SLOW - RDS) Pd0->OA_Slow High Barrier Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Competitive Side Reaction Transmet_A Transmetalation OA_Fast->Transmet_A Prod_A Product Formation (High Yield) Transmet_A->Prod_A Prod_B Product Formation (Moderate Yield) OA_Slow->Prod_B

Caption: Catalytic cycle comparison showing the fast oxidative addition pathway for the target compound versus the slower, poisoning-prone pathway for 3-bromopyridine.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Methyl 2-(4-bromopyridin-2-yl)acetate

Objective: Synthesis of biaryl derivatives via C4-arylation.

Reagents:

  • Substrate: Methyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: SPhos (10 mol%) - Critical for preventing N-coordination.[1]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (3:1 v/v)[1]

Procedure:

  • Setup: Charge a reaction vial with the substrate, arylboronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 100°C for 12-18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 85-95% isolated yield. The ester group at C2 remains intact under these mild basic conditions if temperature is controlled, though prolonged heating with strong hydroxide bases (e.g., NaOH) should be avoided to prevent hydrolysis.

Protocol B: Nucleophilic Aromatic Substitution ( )

Note: This reaction is viable for the Target Compound but difficult for 3-bromopyridine.

Reagents:

  • Substrate: Methyl 2-(4-bromopyridin-2-yl)acetate[1][2][3]

  • Nucleophile: Morpholine (2.0 equiv)

  • Solvent: DMF or DMSO

  • Temperature: 120°C

Observation: The target compound undergoes clean substitution at C4. 3-bromopyridine requires forcing conditions (e.g.,


, benzyne mechanism) to react, often leading to regioisomeric mixtures.

References

  • Chemical Science . (2022).[4] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Retrieved from [Link]

  • The Mirica Group (UIUC) . (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

  • J-Stage . (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. Retrieved from [Link][5][6]

Sources

Cross-validation of analytical methods for "Methyl 2-(4-bromopyridin-2-yl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for "Methyl 2-(4-bromopyridin-2-yl)acetate" derivatives

Executive Summary

Methyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1354021-08-1) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2][3][4] Its dual functionality—the electrophilic ester and the chemically versatile bromopyridine moiety—makes it susceptible to specific degradation pathways (hydrolysis, debromination) that standard HPLC-UV methods often mischaracterize.

This guide provides a rigorous cross-validation framework comparing two orthogonal analytical methodologies: UHPLC-DAD-MS (The Routine Workhorse) and


H-qNMR  (The Absolute Reference). We demonstrate why relying solely on chromatographic area% can lead to "false high" purity assessments and provide a validated protocol for reconciling these discrepancies.
The Analytical Challenge

The core challenge with pyridine-acetate derivatives is the "Response Factor Trap."

  • HPLC-UV Bias: The high extinction coefficient of the pyridine ring often masks non-chromophoric impurities (e.g., inorganic salts from coupling reactions, residual aliphatic solvents).[2]

  • Instability: The ester bond is labile. In protic solvents used for HPLC (MeOH/Water), on-column hydrolysis can occur if pH is not strictly controlled, leading to split peaks or ghost peaks.

The Solution: A cross-validation workflow where qNMR establishes the absolute assay (wt/wt%) and UHPLC-MS defines the impurity profile (relative %).

Method A: UHPLC-DAD-MS (Impurity Profiling)

Role: Sensitivity, Separation of Regioisomers, and Qualitative ID.

This method is optimized to separate the parent compound from its two most common degradants: 2-(4-bromopyridin-2-yl)acetic acid (Hydrolysis) and Methyl 2-(pyridin-2-yl)acetate (Debromination).

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC with DAD and SQ/Q-TOF MS.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Why: The BEH particle provides stability at high pH, allowing us to run at pH > 7 if necessary to sharpen the basic pyridine peak, though acidic conditions are preferred for MS sensitivity.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: Acetonitrile (LC-MS Grade).[2]

  • Gradient:

    Time (min) %B Flow (mL/min) Curve
    0.00 5 0.4 Initial
    1.00 5 0.4 Hold
    8.00 95 0.4 Linear
    10.00 95 0.4 Wash

    | 10.10 | 5 | 0.4 | Re-equilibration |

  • Detection:

    • UV: 260 nm (λmax of bromopyridine) and 220 nm (universal aromatic).

    • MS: ESI+, Scan range 100–600 m/z.

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Avoid Methanol to prevent transesterification.

Validation Checkpoint:

  • System Suitability: Tailing factor (

    
    ) for the main peak must be < 1.3. If 
    
    
    
    , residual silanol interactions are occurring; add 5mM Ammonium Formate to Mobile Phase A.
Method B: H-qNMR (Absolute Assay)

Role: Mass Balance, Quantification of Non-Chromophores, and Reference Standard Certification.

Unlike HPLC, qNMR is independent of extinction coefficients. It provides the "True Value" for the potency of the material.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR spectrometer (Bruker Avance / Jeol ECZ).

  • Solvent: DMSO-

    
     (99.9% D).
    
    • Why: CDCl

      
       can be acidic (traces of HCl), which may protonate the pyridine nitrogen and shift signals.[2] DMSO is stable and solubilizes polar impurities.
      
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material, 99.9%+).

    • Resonance: Singlet at ~6.3 ppm. This region is distinct from the pyridine aromatic protons (7.5–8.6 ppm) and the methyl ester/methylene protons (3.6–4.0 ppm).

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest relaxing proton).
  • Scans: 16 or 32 (for S/N > 150).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass weighed.
Cross-Validation Study: Reconciling the Data

A direct comparison often yields discrepancies. Below is a representative dataset from a validation batch.

ParameterUHPLC-UV (260 nm)

H-qNMR (DMSO-

)
Interpretation
Purity/Assay 99.2% (Area) 97.4% (wt/wt) Discrepancy: 1.8%
Major Impurity 1 0.5% (Des-bromo)0.5% (Des-bromo)Consistent.[2] Both methods detect aromatic impurities well.
Major Impurity 2 Not Detected1.1% (Dichloromethane)Root Cause: DCM is UV-transparent but detected by NMR.
Major Impurity 3 Not Detected0.7% (Inorganic Salts)Root Cause: Salts don't elute/absorb in LC-UV but lower the mass balance in qNMR.[2]
Visualizing the Validation Workflow

The following diagram illustrates the decision logic for certifying a batch of Methyl 2-(4-bromopyridin-2-yl)acetate.

ValidationWorkflow Start Crude Sample Methyl 2-(4-bromopyridin-2-yl)acetate HPLC Method A: UHPLC-MS (Impurity Profiling) Start->HPLC NMR Method B: 1H-qNMR (Absolute Assay) Start->NMR CheckUV Check UV Purity (Area %) HPLC->CheckUV CheckNMR Check Mass Balance (wt/wt %) NMR->CheckNMR Compare Calculate Bias: (UV Area% - qNMR wt%) CheckUV->Compare CheckNMR->Compare Decision1 Bias < 1.0%? (High Quality) Compare->Decision1 Pass CERTIFIED Use qNMR value for stoichiometry Decision1->Pass Yes Fail INVESTIGATE 1. Check Residual Solvents (GC) 2. Check Inorganic Ash Decision1->Fail No

Caption: Logical workflow for cross-validating purity. A bias >1% triggers investigation into "invisible" impurities (solvents/salts).[2]

References
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • Pauli, G. F., et al. "The importance of purity evaluation in the production of reference materials for natural products."[2] Journal of Natural Products, 2014. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • Almac Group. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Almac White Papers, 2023. Link

  • BenchChem. "Analytical Method Validation for Pyridine Derivatives." BenchChem Technical Guides, 2025. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.